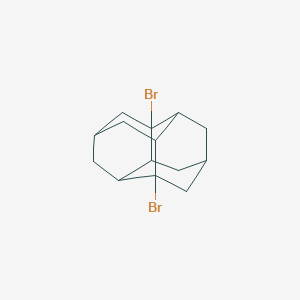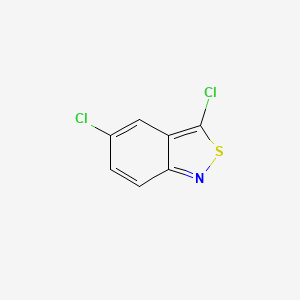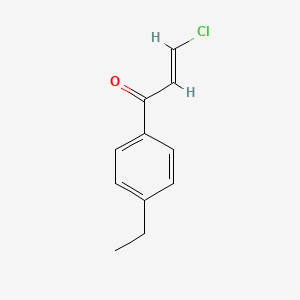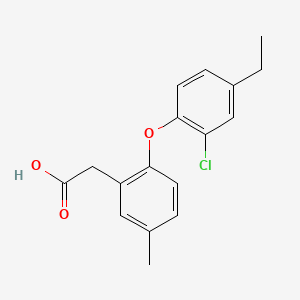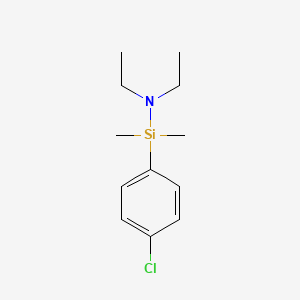
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group, two diethyl groups, and a dimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine typically involves the reaction of 4-chlorophenylsilane with diethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted phenylsilane compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar 4-chlorophenyl group but different functional groups attached to the nitrogen atom.
1-(4-Chlorophenyl)ethylamine: Another compound with a 4-chlorophenyl group, but with an ethylamine moiety instead of the silane structure.
Uniqueness
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where the properties of silicon are advantageous.
Propriétés
Numéro CAS |
29284-40-0 |
|---|---|
Formule moléculaire |
C12H20ClNSi |
Poids moléculaire |
241.83 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H20ClNSi/c1-5-14(6-2)15(3,4)12-9-7-11(13)8-10-12/h7-10H,5-6H2,1-4H3 |
Clé InChI |
LAJUHUABUUJXLU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)


